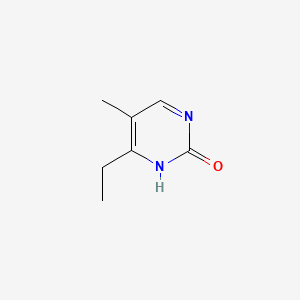![molecular formula C8H16N2 B578734 (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1261569-85-0](/img/structure/B578734.png)
(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A new synthetic method for certain derivatives has been described, involving the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water .Molecular Structure Analysis
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Pyrazine is a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis
The redox reactions of a pyrazine-bridged binuclear have been investigated spectrochemically and spectroelectrochemically . Other reactions involving pyrazine derivatives have been described, such as the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Applications De Recherche Scientifique
Synthesis and Potential Cardiovascular Applications
Research on compounds related to (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine has identified several with significant cardiovascular effects. For example, derivatives synthesized with a focus on coronary vasodilating and antihypertensive activities have shown promise. In particular, a study highlighted the potency of certain triazolopyrimidines, indicating their potential as cardiovascular agents (Sato et al., 1980).
Enantiomerically Pure Piperazines
Enantiomerically pure derivatives of this compound have been synthesized via the reduction of cyclic amides. These compounds, including various substituted versions, were developed from enantiomerically pure L-proline and hydroxyproline derivatives, suggesting their relevance in creating enantiomerically pure substances for research and potential therapeutic applications (Harish & Periasamy, 2017).
Optical and Thermal Properties in Organic Materials
Another aspect of research involves the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives. These compounds, including pyrrolothieno-pyrazine derivatives, have been studied for their optical and thermal properties, making them interesting candidates for organic optoelectronic materials. The investigation into their potential for optoelectronic applications underscores the versatility of the pyrrolopyrazine scaffold in materials science (Meti et al., 2017).
Microbial Metabolism and Environmental Relevance
The microbial metabolism of pyrazines, including compounds related to this compound, has been explored to understand their environmental fate and potential applications in bioremediation. Pyrazines' widespread distribution in nature and their synthesis and degradation by certain bacteria and fungi highlight their ecological significance and possible uses in environmental technology (Rajini et al., 2011).
Safety and Hazards
Orientations Futures
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in these papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that the compound may interact with a wide range of targets involved in these biological processes.
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit more antibacterial, antifungal, and antiviral activities . This suggests that the compound may interact with its targets in a way that inhibits these biological processes.
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
These could include inhibiting microbial growth, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase activity .
Propriétés
IUPAC Name |
(8aS)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-3-2-5-10(8)6-4-9-7-8/h9H,2-7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGPAUBAGCJNHI-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCN1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)


![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B578656.png)




![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)



